N~2~-(dimethylsulfamoyl)-N~2~-phenylglycinamide
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Overview
Description
N~2~-(dimethylsulfamoyl)-N~2~-phenylglycinamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural and chemical properties. This compound is characterized by the presence of a dimethylsulfamoyl group and a phenyl group attached to a glycinamide backbone. Its distinct structure allows it to participate in a variety of chemical reactions, making it valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(dimethylsulfamoyl)-N~2~-phenylglycinamide typically involves the reaction of glycinamide with dimethylsulfamoyl chloride and phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane or acetonitrile, and the reaction temperature is usually maintained at room temperature or slightly elevated to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of N2-(dimethylsulfamoyl)-N~2~-phenylglycinamide may involve large-scale batch reactions or continuous flow processes. The choice of method depends on the desired production scale and efficiency. Industrial production methods often incorporate advanced techniques such as automated reactors and in-line monitoring to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
N~2~-(dimethylsulfamoyl)-N~2~-phenylglycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylsulfamoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N~2~-(dimethylsulfamoyl)-N~2~-phenylglycinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N2-(dimethylsulfamoyl)-N~2~-phenylglycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethylsulfamoyl chloride: Shares the dimethylsulfamoyl group but lacks the glycinamide and phenyl groups.
Phenylglycinamide: Contains the glycinamide and phenyl groups but lacks the dimethylsulfamoyl group.
Uniqueness
N~2~-(dimethylsulfamoyl)-N~2~-phenylglycinamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[N-(dimethylsulfamoyl)anilino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3S/c1-12(2)17(15,16)13(8-10(11)14)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H2,11,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMHCQEPIJVQONA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N(CC(=O)N)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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